molecular formula C18H24N2O B10890056 1-(4-Ethylbenzyl)-4-(furan-2-ylmethyl)piperazine

1-(4-Ethylbenzyl)-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10890056
M. Wt: 284.4 g/mol
InChI Key: POCYWPYYGMGDOX-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzyl)-4-(2-Furylmethyl)Piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals

Preparation Methods

The synthesis of 1-(4-Ethylbenzyl)-4-(2-Furylmethyl)Piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzyl chloride and 2-furylmethylamine.

    Nucleophilic Substitution: The 4-ethylbenzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 1-(4-ethylbenzyl)piperazine.

    Alkylation: The resulting 1-(4-ethylbenzyl)piperazine is then alkylated with 2-furylmethyl chloride to yield the final product, 1-(4-Ethylbenzyl)-4-(2-Furylmethyl)Piperazine.

The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution and alkylation reactions.

Chemical Reactions Analysis

1-(4-Ethylbenzyl)-4-(2-Furylmethyl)Piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the substituents on the piperazine ring is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethylbenzyl)-4-(2-Furylmethyl)Piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-4-(2-Furylmethyl)Piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes in the body, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Ethylbenzyl)-4-(2-Furylmethyl)Piperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: A simpler piperazine derivative with a benzyl group, used as a recreational drug and in medicinal chemistry.

    1-(4-Methylbenzyl)-4-(2-Furylmethyl)Piperazine: A similar compound with a methyl group instead of an ethyl group, which may have different chemical and biological properties.

    1-(4-Chlorobenzyl)-4-(2-Furylmethyl)Piperazine: A compound with a chlorobenzyl group, which may exhibit different reactivity and applications.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C18H24N2O/c1-2-16-5-7-17(8-6-16)14-19-9-11-20(12-10-19)15-18-4-3-13-21-18/h3-8,13H,2,9-12,14-15H2,1H3

InChI Key

POCYWPYYGMGDOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

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